molecular formula C10H15NO B1376723 1-(2-Aminophenyl)-2-methylpropan-1-ol CAS No. 574754-03-3

1-(2-Aminophenyl)-2-methylpropan-1-ol

Cat. No.: B1376723
CAS No.: 574754-03-3
M. Wt: 165.23 g/mol
InChI Key: WBTAGTVNDPLRSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminophenyl)-2-methylpropan-1-ol is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propanol moiety. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminophenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reduction of 1-(2-nitrophenyl)-2-methylpropan-1-one using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst. Another method includes the reductive amination of 2-methylpropanal with 2-aminophenylboronic acid under catalytic hydrogenation conditions.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: It can be reduced to form secondary amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include 2-methylindoline, 2-methylindole, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Aminophenyl)-2-methylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of therapeutic agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The amino group allows the compound to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Aminophenol: Shares the amino group attached to a phenyl ring but lacks the propanol moiety.

    1-(2-Aminophenyl)ethanol: Similar structure but with an ethanol instead of a propanol group.

    2-Aminobenzyl alcohol: Contains an amino group attached to a benzyl alcohol structure.

Uniqueness

1-(2-Aminophenyl)-2-methylpropan-1-ol is unique due to its specific combination of an amino group and a propanol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(2-aminophenyl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7,10,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTAGTVNDPLRSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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